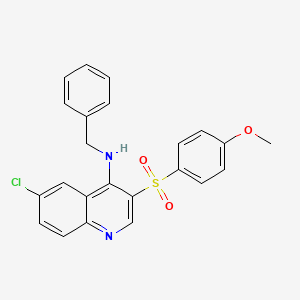

N-苄基-6-氯-3-((4-甲氧基苯基)磺酰基)喹啉-4-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“N-benzyl-6-chloro-3-((4-methoxyphenyl)sulfonyl)quinolin-4-amine” is a chemical compound. It is part of the quinoline family, which is a well-known nitrogenous tertiary base . Quinoline derivatives have been used since ancient times .

Synthesis Analysis

The synthesis of quinoline derivatives has been a subject of interest due to their versatility in many significant fields . These novel heterocycles are designed and synthesized by chemists through new strategies on par with the reported methods . The N-benzyl-6-chloro-4-(4-methoxyphenyl)-3-methyl-1,2,3,4-tetrahydroquinoline derivative was obtained from a cationic imino Diels–Alder reaction catalyzed by BF3.OEt2 .Molecular Structure Analysis

The molecular structure of “N-benzyl-6-chloro-3-((4-methoxyphenyl)sulfonyl)quinolin-4-amine” is complex. The X-ray powder diffraction (XRPD) pattern for the new compound was analyzed and found to be crystallized in an orthorhombic system with space group Fdd 2 (No. 43) and refined unit-cell parameters a = 33.053 (7) Å, b = 41.558 (9) Å, c = 5.841 (1) Å and V = 8023 (2) Å3 .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “N-benzyl-6-chloro-3-((4-methoxyphenyl)sulfonyl)quinolin-4-amine” include a cationic imino Diels–Alder reaction . This reaction is catalyzed by BF3.OEt2 .科学研究应用

绿色合成和抗菌活性

一项研究概述了喹喔啉衍生物的绿色合成方法,包括与生产 N-苄基-6-氯-3-((4-甲氧基苯基)磺酰基)喹啉-4-胺相关的化合物的相关步骤。这项研究表明,这些化合物对葡萄球菌属和结肠杆菌表现出显着的抗菌活性,突出了它们作为抗菌剂的潜力 (Alavi 等人,2017 年)。

铜 (II) 催化的远程磺酰化

另一项研究重点关注氨基喹啉的远程磺酰化,N-苄基-6-氯-3-((4-甲氧基苯基)磺酰基)喹啉-4-胺属于这一类别。这项研究重点介绍了一种使用亚硫酸钠作为硫化物来源的环保方法,表明合成此类化合物的更少气味和更可持续的方法 (Xia 等人,2016 年)。

锌 (II) 感测生物应用

一种创新应用涉及开发源自氨基喹啉的荧光素基染料,用于感测生物 Zn(II)。这些染料由于其低背景荧光和高发射 Zn(II) 复合物,为检测生物系统中的锌提供了很大的动态范围,展示了喹啉衍生物在生化传感器设计中的多功能性 (Nolan 等人,2005 年)。

抗癌活性

多项研究探索了喹啉衍生物的抗癌潜力。其中一项研究合成了一系列含有喹喔啉环系的苯并噻唑磺酰胺,显示出显着的体内利尿活性,并暗示了通过酶抑制和细胞通路调节在癌症治疗中的潜在应用 (Husain 等人,2016 年)。另一项研究工作设计并评估了苯并呋喃[3,2-c]喹啉衍生物作为抗白血病剂,为开发新型抗白血病化合物提供了有希望的方向 (Lin 等人,2020 年)。

未来方向

The future directions for “N-benzyl-6-chloro-3-((4-methoxyphenyl)sulfonyl)quinolin-4-amine” could involve further exploration of its pharmacological importance, given the interest in quinoline derivatives . Researchers are in quest of less toxic and more potent quinolinyl-pyrazoles for the treatment of various health threats .

属性

IUPAC Name |

N-benzyl-6-chloro-3-(4-methoxyphenyl)sulfonylquinolin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19ClN2O3S/c1-29-18-8-10-19(11-9-18)30(27,28)22-15-25-21-12-7-17(24)13-20(21)23(22)26-14-16-5-3-2-4-6-16/h2-13,15H,14H2,1H3,(H,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACQISXKBKDKDSB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)C2=CN=C3C=CC(=CC3=C2NCC4=CC=CC=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19ClN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Methyl-6-(2-methylphenyl)-2-prop-2-enyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2952825.png)

![4-(2,5-dichlorophenyl)sulfanyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran 7,7-dioxide](/img/structure/B2952827.png)

![N-[4-(Benzimidazol-1-yl)phenyl]prop-2-enamide](/img/structure/B2952829.png)

![Ethyl 5-[(4-tert-butylphenyl)sulfonyl-phenoxycarbonylamino]-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B2952830.png)

![(E)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-((4-fluorophenyl)sulfonyl)propanamide](/img/structure/B2952834.png)